1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane

Vue d'ensemble

Description

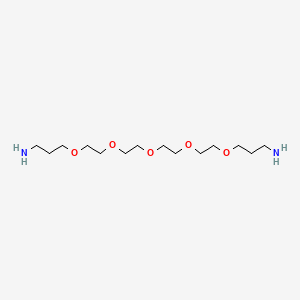

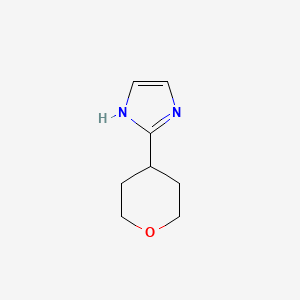

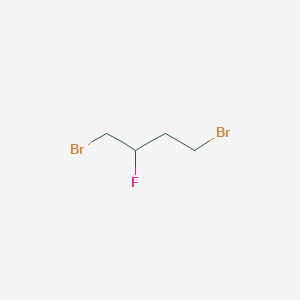

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane is a chemical compound with the molecular formula C14H32N2O5 . It exhibits promising potential as a novel antithrombotic agent targeted at addressing blood clot-related disorders . Its unique chemical structure suggests a distinctive mechanism of action that warrants further exploration in the realm of thrombosis research .

Synthesis Analysis

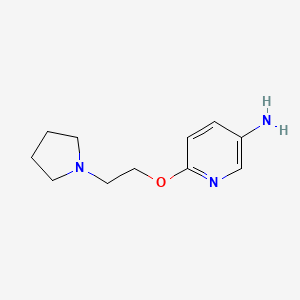

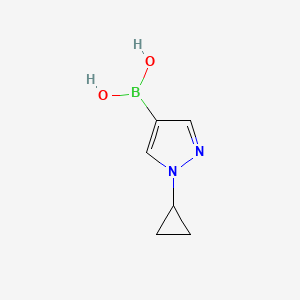

This compound is used in the synthesis of bivalent ligands for adenosine A1-?dopamine D1 receptor heteromers (A1-?D1R)?, and in evaluating their pharmacological properties .Molecular Structure Analysis

The molecular weight of this compound is 308.41428 g/mol . The IUPAC name for this compound is 4,7,10,13,16-pentaoxanonadecane-1,19-diamine . The SMILES string representation of this compound is NCCCOCCOCCOCCOCCOCCCN .Applications De Recherche Scientifique

Médecine : Développement d’agents antithrombotiques

Dans le domaine médical, ce composé s’avère prometteur comme nouvel agent antithrombotique . Sa structure unique peut interagir avec les composants sanguins pour empêcher la formation de caillots, ce qui est essentiel dans le traitement et la prévention des affections liées à la thrombose, telles que la thrombose veineuse profonde et l’embolie pulmonaire.

Mécanisme D'action

Target of Action

It is suggested that this compound exhibits promising potential as a novel antithrombotic agent targeted at addressing blood clot-related disorders . Therefore, it can be inferred that its targets could be proteins or enzymes involved in the coagulation cascade or platelet aggregation.

Mode of Action

Given its potential as an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots. The unique chemical structure of this compound suggests a distinctive mechanism of action .

Biochemical Pathways

Considering its potential role as an antithrombotic agent , it can be inferred that it may influence the coagulation cascade or other pathways related to thrombosis.

Result of Action

Given its potential as an antithrombotic agent , it can be inferred that its action may result in the prevention of blood clot formation.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Orientations Futures

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can accumulate in specific tissues, particularly those involved in coagulation. The compound’s distribution is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBZZRBYWWWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)